molecular formula C16H35NO6P2 B8334577 Tetraethyl (cycloheptylamino)methylenebis(phosphonate)

Tetraethyl (cycloheptylamino)methylenebis(phosphonate)

Cat. No. B8334577
M. Wt: 399.40 g/mol
InChI Key: OJWJPSDEEWTQIZ-UHFFFAOYSA-N
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Patent
US04970335

Procedure details

4.0 g of tetraethyl (cycloheptylamino)methylenebis(phosphonate) was dissolved in 40 ml of concentrated hydrochloric acid and heated under reflux for 2.5 hours. After cooling, the reaction solution was concentrated under reduced pressure to eliminate hydrochloric acid. Then, 30 ml of purified water was added to the residue and the mixture was again concentrated under reduced pressure. The oily product thus obtained was solidified by methanol and acetone and subject to the filtration. The residue was washed with acetone to give 2.5 g of (cycloheptylamino)methylenebis(phosphonic acid) as a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:8][CH:9]([P:18](=[O:25])([O:22]CC)[O:19]CC)[P:10](=[O:17])([O:14]CC)[O:11]CC)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.CO.CC(C)=O>Cl>[CH:1]1([NH:8][CH:9]([P:18](=[O:19])([OH:22])[OH:25])[P:10](=[O:11])([OH:14])[OH:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1(CCCCCC1)NC(P(OCC)(OCC)=O)P(OCC)(OCC)=O
Name
Quantity
40 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Then, 30 ml of purified water was added to the residue
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was again concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The oily product thus obtained
FILTRATION
Type
FILTRATION
Details
subject to the filtration
WASH
Type
WASH
Details
The residue was washed with acetone

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCC1)NC(P(O)(O)=O)P(O)(O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.